molecular formula C26H32N4O4S B11602837 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B11602837
M. Wt: 496.6 g/mol
InChI Key: LXOKDCXEQJEUDI-UHFFFAOYSA-N
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Description

This compound (Molecular Formula: C₂₆H₃₂N₄O₄S; Molecular Weight: 496.63 g/mol) features a butanamide backbone linked to a 4-tert-butylphenoxy group and a 4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl moiety . The 2,6-dimethylpyrimidine sulfonamide group is structurally analogous to sulfa drugs, hinting at antimicrobial or enzyme-targeting applications .

Properties

Molecular Formula

C26H32N4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C26H32N4O4S/c1-18-17-24(28-19(2)27-18)30-35(32,33)23-14-10-21(11-15-23)29-25(31)7-6-16-34-22-12-8-20(9-13-22)26(3,4)5/h8-15,17H,6-7,16H2,1-5H3,(H,29,31)(H,27,28,30)

InChI Key

LXOKDCXEQJEUDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenol halide.

    Coupling with butanamide: The halide is then reacted with butanamide under basic conditions to form the 4-(4-tert-butylphenoxy)butanamide intermediate.

    Introduction of the dimethylpyrimidinylsulfamoyl group: This step involves the reaction of the intermediate with 2,6-dimethylpyrimidine-4-sulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or further to carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The phenoxy and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: tert-Butyl alcohol, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted phenoxy and pyrimidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new biochemical assays.

Medicine

In medicine, 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, due to the presence of the sulfonamide group.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The tert-butylphenoxy group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The following compounds were analyzed for comparison:

4-(4-tert-Butylphenoxy)-N-[(2,6-Dimethylphenyl)Carbamothioyl]Butanamide ()
  • Molecular Formula : C₂₃H₃₀N₂O₂S
  • Key Features : Replaces the sulfamoyl group with a carbamothioyl (C=S) linkage.
N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]-2-(4-Propanoylphenoxy)Acetamide ()
  • Molecular Formula : C₂₃H₂₄N₄O₅S
  • Key Features: Shorter acetamide chain (vs. butanamide) and a propanoylphenoxy substituent (vs. tert-butylphenoxy).
Pyrazolo[1,5-a]Pyrimidine Derivatives ()
  • Key Features : Fused pyrazole-pyrimidine cores with sulfonamido groups.
  • Implications : Demonstrated antimicrobial activity in vitro, suggesting sulfonamide moieties are critical for biological efficacy .

Physicochemical Properties

Compound Name Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 496.63 4.60 9 90.5
Compound 398.57 N/A 4 67.2 (estimated)
Compound 468.58 N/A 9 105.3 (estimated)
  • Target vs. : The target’s higher molecular weight and logP reflect greater lipophilicity, favoring membrane penetration but risking solubility limitations.
  • Target vs. : The tert-butyl group in the target enhances hydrophobicity compared to the propanoylphenoxy group, while the butanamide chain increases conformational flexibility .

Research Findings and Implications

  • Activity Gaps : While derivatives show confirmed antimicrobial activity, the target compound requires empirical testing to validate efficacy and toxicity .
  • Optimization Opportunities: Hybridizing the target’s tert-butylphenoxy group with ’s acetamide chain could balance lipophilicity and solubility for enhanced drug-likeness.

Biological Activity

4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial effects. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C24H28N4O4S
  • IUPAC Name : 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide
  • CAS Number : 872991-72-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The sulfamoyl group mimics para-aminobenzoic acid (PABA), which is critical for bacterial growth. By inhibiting dihydropteroate synthase, the compound disrupts folic acid synthesis in bacteria, leading to antimicrobial effects.

Anti-inflammatory Effects

Recent studies have demonstrated that the compound exhibits significant anti-inflammatory properties. For instance, it has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In a study using human keratinocyte cells (HaCaT), compounds similar to this one demonstrated potent inhibition of mRNA expression levels of these cytokines when induced by lipopolysaccharides (LPS) .

Table 1: Inhibition of Cytokine Expression

CompoundIL-1β Expression (Relative Units)IL-6 Expression (Relative Units)
Control1010
Compound A32
Compound B43
Compound C54

Note: Relative units are normalized against control levels.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against certain bacterial strains. Its mechanism involves competitive inhibition of bacterial folate synthesis pathways, which are essential for DNA replication and cell division. This makes it a candidate for further development as an antibacterial agent.

Case Studies

  • In Vitro Studies :
    A study evaluated various derivatives of the compound, finding that those with a tert-butyl group showed enhanced anti-inflammatory activity compared to other substitutions. Specifically, compounds with tert-butyl at the R2 position were most effective in reducing IL-6 and IL-1β levels in LPS-induced inflammation models .
  • In Vivo Evaluation :
    Animal models treated with the compound showed reduced levels of liver enzymes (ALT and AST), indicating lower hepatotoxicity while effectively managing inflammatory responses. This suggests a favorable safety profile alongside its therapeutic efficacy .

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